molecular formula C5H2BrClN4 B8249455 5-Azido-3-bromo-2-chloropyridine

5-Azido-3-bromo-2-chloropyridine

Cat. No.: B8249455
M. Wt: 233.45 g/mol
InChI Key: IQWBCZMUIBTXBO-UHFFFAOYSA-N
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Description

5-Azido-3-bromo-2-chloropyridine is a heterocyclic organic compound with the molecular formula C5H2BrClN4 It is characterized by the presence of azido, bromo, and chloro substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-3-bromo-2-chloropyridine typically involves the azidation of 3-bromo-2-chloropyridine. One common method includes the reaction of 3-bromo-2-chloropyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-3-bromo-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Palladium-Catalyzed Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed:

    Substitution Products: Various azido derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

5-Azido-3-bromo-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azido-3-bromo-2-chloropyridine is primarily based on its reactivity due to the presence of the azido, bromo, and chloro groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Uniqueness: 5-Azido-3-bromo-2-chloropyridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-azido-3-bromo-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-4-1-3(10-11-8)2-9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWBCZMUIBTXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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